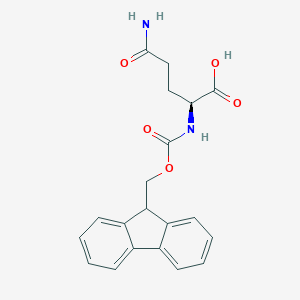
3-Heptylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptylbenzene-1,2-diol (3-HBD) is a natural compound found in various plants, such as the Chinese herb Radix Salviae Miltiorrhizae. It has recently gained attention for its potential use in medicine due to its various biological activities.
Mécanisme D'action
The mechanism of action of 3-Heptylbenzene-1,2-diol is not fully understood, but it is believed to act through various pathways, such as the inhibition of NF-κB activation, the modulation of MAPK signaling, and the regulation of the PI3K/Akt/mTOR pathway. It has also been found to activate the Nrf2 pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the expression of COX-2 and iNOS. Moreover, it has been found to induce apoptosis in cancer cells and to inhibit angiogenesis. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, and to protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Heptylbenzene-1,2-diol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, its various biological activities make it a versatile compound for different types of experiments. However, one limitation is the difficulty in obtaining sufficient amounts of this compound for experiments, as it is a rare compound.
Orientations Futures
There are several future directions for the research on 3-Heptylbenzene-1,2-diol. One direction is to further investigate its potential in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease. Another direction is to explore its use in combination with other compounds for synergistic effects. Moreover, the development of more efficient synthesis methods for this compound could facilitate its use in larger scale experiments.
Conclusion
In conclusion, this compound is a natural compound with various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to act through various pathways. This compound has potential in the treatment of various diseases, and its natural origin makes it a safer alternative to synthetic compounds. However, more research is needed to fully understand its potential and to develop more efficient synthesis methods.
Méthodes De Synthèse
3-Heptylbenzene-1,2-diol can be synthesized through various methods, such as the reaction between heptylbenzene and nitric acid, or the reaction between 3-heptylphenol and sodium periodate. However, the most common method is the biotransformation of heptylbenzene by microorganisms, such as Pseudomonas sp. strain HBP1.
Applications De Recherche Scientifique
3-Heptylbenzene-1,2-diol has been found to exhibit various biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to have potential in the treatment of cardiovascular diseases, diabetes, and Alzheimer's disease. Moreover, this compound has been found to have antioxidant and free radical scavenging properties.
Propriétés
Numéro CAS |
117788-50-8 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
3-heptylbenzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-8-11-9-7-10-12(14)13(11)15/h7,9-10,14-15H,2-6,8H2,1H3 |
Clé InChI |
VDSNRFLNTUUEME-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C(C(=CC=C1)O)O |
SMILES canonique |
CCCCCCCC1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




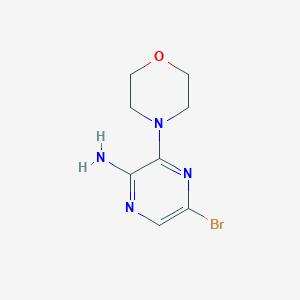
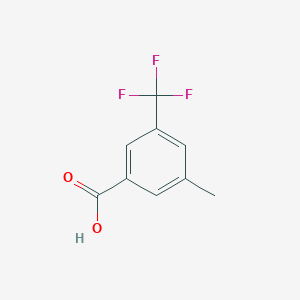
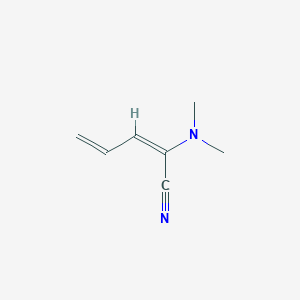
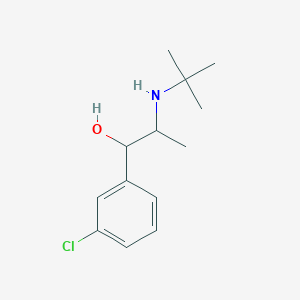
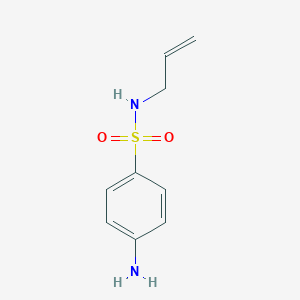
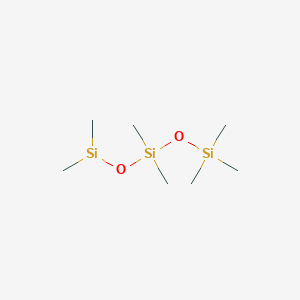

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

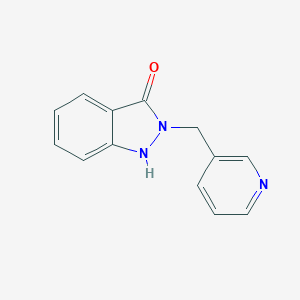
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

